molecular formula C12H11BrN2O3 B11792142 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid CAS No. 1437435-90-9

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid

Cat. No.: B11792142
CAS No.: 1437435-90-9
M. Wt: 311.13 g/mol
InChI Key: ZRKKMAPWOHFPOO-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid is a brominated phthalazinone derivative linked to a butanoic acid moiety. Its structure features a bicyclic phthalazinone core substituted with a bromine atom at the 7-position and a ketone group at the 1-position, coupled with a butanoic acid side chain. This compound is hypothesized to function as a synthetic auxin herbicide, given its structural resemblance to phenoxyalkanoic acid herbicides such as MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), which are classified under HRAC Group O (auxin mimics) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1437435-90-9

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

2-(7-bromo-1-oxophthalazin-2-yl)butanoic acid

InChI

InChI=1S/C12H11BrN2O3/c1-2-10(12(17)18)15-11(16)9-5-8(13)4-3-7(9)6-14-15/h3-6,10H,2H2,1H3,(H,17,18)

InChI Key

ZRKKMAPWOHFPOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid typically involves the following steps:

    Condensation: The reaction of the brominated phthalazinone with butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 7-position undergoes NAS with nucleophiles such as amines, alkoxides, and thiols. This reaction is critical for introducing functional groups or modifying biological activity:

  • Example : Reaction with primary amines (e.g., methylamine) in DMF at 80°C yields 7-amino derivatives, as demonstrated in analogous phthalazinone systems .

  • Kinetic data : Reactions typically achieve >70% yield under optimized conditions (polar aprotic solvents, 60–100°C).

NucleophileReaction ConditionsProduct Yield (%)Reference
NH₂CH₃DMF, 80°C, 12 hr78
NaOCH₃THF, reflux, 6 hr65

Carboxylic Acid Derivitization

The butanoic acid group participates in standard carboxylate reactions:

Esterification

  • Reacts with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) to form ethyl esters .

  • Optimized protocol : 90% yield achieved using Dean-Stark trap for water removal .

Amide Formation

  • Coupling with amines via EDCI/HOBt activates the carboxylate. For example, reaction with benzylamine produces amides in 85% yield .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane yields biaryl derivatives.

  • Ullmann Coupling : With CuI/1,10-phenanthroline, aryl amines couple at the bromine site (65–80% yield) .

Coupling TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Phenylboronic acid72
UllmannCuI, 1,10-phenanthrolineAniline68

Reduction of the Phthalazinone Core

The 1-oxo group undergoes selective reduction:

  • NaBH₄/MeOH : Reduces the ketone to a secondary alcohol (isolated in 55% yield) .

  • Catalytic Hydrogenation : Pd/C/H₂ (1 atm) fully reduces the phthalazinone ring to a tetrahydro derivative .

Heterocyclic Ring Modifications

The phthalazinone core reacts with electrophiles to form fused heterocycles:

  • Hydrazine Cyclization : Treatment with hydrazine hydrate forms triazolo-phthalazinones (70% yield) .

  • Thiocyanate Addition : Reaction with ethyl-2-thiocyanatobenzoate yields benzothiazepine-triazole hybrids .

Reaction PartnerProduct ClassYield (%)Conditions
HydrazineTriazolo-phthalazinone70EtOH, reflux, 8 hr
ThiocyanateBenzothiazepine-triazole62DMF, 100°C, 12 hr

Stereochemical Influences

The (R)- and (S)-enantiomers of derivatives show divergent reactivity:

  • (R)-Enantiomers exhibit higher binding affinity in PqsR inhibition (IC₅₀ = 1.1 μM vs. 7.3 μM for (S)-enantiomers) .

  • Mechanistic Basis : X-ray crystallography reveals enhanced hydrophobic interactions with Gln₁₉₄ and Arg₂₀₉ in the (R)-form .

Key Reaction Insights

  • Solvent Effects : Polar aprotic solvents (DMF, THF) maximize NAS and coupling efficiencies .

  • Temperature Sensitivity : Ester hydrolysis requires strict control (50–80°C) to avoid regioisomer formation .

  • Catalyst Choice : Palladium catalysts outperform copper in aryl-aryl bond formation .

Scientific Research Applications

Medicinal Chemistry

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets such as enzymes or receptors enhances its medicinal value.

Case Study: Antimicrobial Activity
A study highlighted the synthesis of phthalazinone derivatives, including this compound, which exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis .

Biomedicine

In biomedicine, this compound serves as an intermediate in the synthesis of more complex molecules used for drug development. Its structure allows for modifications that can enhance biological activity and specificity.

Case Study: Drug Development
Research has demonstrated that modifying the phthalazinone structure can lead to compounds with improved selectivity for cancer cells. For instance, derivatives have been synthesized that target specific cancer biomarkers, increasing their effectiveness while minimizing side effects.

Industrial Applications

The compound is utilized in the development of new materials or chemical processes. Its properties make it suitable for use in polymer chemistry and as a reagent in various chemical reactions.

Data Table: Applications Overview

Application AreaSpecific UseExample or Case Study
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacterial strains
BiomedicineDrug developmentEnhanced selectivity for cancer cells
Industrial ChemistryChemical reagentUsed in polymer synthesis and material science

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone ring play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Phthalazinone vs. Phenoxy: The phthalazinone ring in the target compound introduces aromatic nitrogen atoms and a ketone group, which may enhance hydrogen-bonding interactions with auxin receptors compared to the purely hydrocarbon-based phenoxy group in MCPB and 2,4-DB .

Key Observations :

  • Solubility: The brominated phthalazinone structure likely reduces water solubility compared to MCPB and 2,4-DB, which have higher solubility due to their smaller phenoxy groups and lack of bulky heterocycles .
  • Metabolic Fate: Bromine’s resistance to oxidative degradation may prolong environmental persistence, whereas MCPB and 2,4-DB are more readily metabolized via cleavage of the ether bond or β-oxidation of the butanoic acid chain .

Mode of Action and Selectivity

While MCPB and 2,4-DB act as synthetic auxins by mimicking indole-3-acetic acid (IAA) and disrupting plant cell elongation, the target compound’s phthalazinone core may interact differently with auxin-binding proteins (ABP1 or TIR1/AFB receptors).

Biological Activity

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

  • Molecular Formula: C12H11BrN2O3
  • Molecular Weight: 299.13 g/mol
  • CAS Number: 1437435-90-9

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Biological Activity Overview

The compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to:

  • Induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Inhibit tumor growth in animal models.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
A5495.0EGFR inhibition
MCF-73.5Apoptosis induction
HeLa4.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli (G-)50 µg/mL
Staphylococcus aureus (G+)30 µg/mL
Candida albicans40 µg/mL

Case Studies

A series of case studies have illustrated the compound's potential in therapeutic applications:

  • Case Study on Cancer Treatment:
    • A study involving mice with xenograft tumors treated with the compound showed a significant reduction in tumor size compared to the control group after four weeks of treatment.
  • Case Study on Antimicrobial Efficacy:
    • A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains of bacteria, demonstrating substantial inhibition zones in agar diffusion tests .

Comparative Analysis

When compared to similar compounds in the phthalazine family, such as 2-(4-Benzyl-1-oxophthalazin-2-yl)acetic acid, this compound shows enhanced binding affinity to EGFR due to the bromine substitution. This modification appears to improve its therapeutic index and specificity towards cancer cells .

Table 3: Comparison with Similar Compounds

CompoundEGFR Binding Affinity (Ki)Anticancer IC50 (µM)
This compound0.5 µM4.0
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid1.5 µM10.0

Q & A

Q. Basic Research Focus

  • Recrystallization : Use ethanol/water mixtures (4:1 ratio) at 0–5°C to exploit solubility differences, as demonstrated for brominated benzoic acids .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted precursors. Monitor fractions via UV lamp.
  • Acid-base extraction : Leverage the compound’s carboxylic acid group by adjusting pH (acidic for precipitation, basic for dissolution) .

How can contradictions between spectroscopic data and crystallographic results be resolved?

Advanced Research Focus
Discrepancies (e.g., NMR shifts vs. X-ray bond lengths) may arise from dynamic effects or crystal packing. Solutions include:

  • DFT calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* basis set) to validate electronic environments.
  • Twinned data analysis : Use SHELXE to refine twinned crystals and verify molecular geometry .
  • Variable-temperature NMR : Identify conformational flexibility affecting spectral data .

What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Functional group modification : Replace bromine with other halogens (e.g., fluorine via Balz-Schiemann reaction) or introduce substituents at the phthalazine ring’s 3-position using directed ortho-metalation .
  • Biological assays : Test derivatives for enzyme inhibition (e.g., kinase assays) by comparing IC₅₀ values, as seen in related brominated acetic acid derivatives .

How can computational methods aid in predicting the compound’s reactivity or stability?

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets.
  • Degradation studies : Apply Arrhenius kinetics (via Gaussian09) to predict hydrolytic stability of the ester/amide bonds under physiological pH .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Q. Advanced Research Focus

  • LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode to detect sub-0.1% impurities (e.g., de-brominated byproducts).
  • Stability-indicating methods : Stress testing (heat, light, pH extremes) identifies degradation pathways, as applied to brominated benzaldehyde analogs .

How do solvent polarity and temperature affect the compound’s solubility during reaction optimization?

Q. Basic Research Focus

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for high solubility (>50 mg/mL) or toluene for low-polarity conditions. Refer to solubility data for structurally similar brominated acids .
  • Temperature gradients : Higher temperatures (80–100°C) improve dissolution in polar aprotic solvents but may accelerate decomposition.

What crystallographic techniques validate the compound’s tautomeric forms?

Q. Advanced Research Focus

  • High-resolution X-ray : Resolve keto-enol tautomerism in the phthalazinone ring by analyzing electron density maps (SHELXL refinement ).
  • Neutron diffraction : Confirm proton positions in the butanoic acid group, though this requires deuteration and specialized facilities .

How can researchers mitigate competing side reactions during bromination?

Q. Advanced Research Focus

  • Regioselective directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 7-position.
  • Catalytic control : Use Lewis acids like FeCl₃ to enhance selectivity, as observed in brominated phenylacetic acid syntheses .

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